molecular formula C8H8N4O3 B2785429 (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid CAS No. 941234-17-9

(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid

Cat. No.: B2785429
CAS No.: 941234-17-9
M. Wt: 208.177
InChI Key: ABVLTJQRSRBKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-acetic acid is a high-purity chemical compound offered for research purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a subject of significant interest in medicinal chemistry, primarily for its potential antimicrobial properties. As a purine analog, this class of compounds can interfere with fundamental biological processes . Recent scientific literature highlights that structurally similar 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.25-2.0 μg/mL . Their mechanism of action is under investigation, with some analogs identified as potent DNA gyrase inhibitors, a well-validated target for antibacterial agents . This makes such compounds valuable tools for researching new pathways to overcome antibiotic resistance. Researchers are also exploring the broader pharmacological potential of this heterocyclic system, including its antitumor activities . Proper storage conditions are recommended to maintain the integrity of the product.

Properties

IUPAC Name

2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-9-8-10-5(3-7(14)15)2-6(13)12(8)11-4/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVLTJQRSRBKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    Recent studies have highlighted the anticancer properties of derivatives of triazolo-pyrimidines. For instance, compounds structurally related to 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL-acetic acid have been synthesized and tested for cytotoxicity against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant potency against MCF-7 breast cancer cells with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity :
    The compound has shown promise in antimicrobial research. It has been evaluated against a range of bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or function due to its structural similarity to purines and pyrimidines .
  • Anti-inflammatory Properties :
    Research indicates that compounds with similar triazolo-pyrimidine structures may exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Biochemical Applications

  • Enzyme Inhibition :
    The compound's ability to act as an enzyme inhibitor has been explored in various studies. For example, it may inhibit enzymes involved in nucleotide metabolism or those associated with cancer cell proliferation .
  • Molecular Docking Studies :
    Molecular docking simulations suggest that derivatives of this compound can effectively bind to targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are critical in cancer signaling pathways. This binding affinity indicates potential as lead compounds for further drug development .

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of any new pharmaceutical agent. Preliminary studies on the toxicity of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL-acetic acid derivatives suggest a favorable safety margin at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Mechanism of Action

The mechanism of action of (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Variations: Carboxylic Acid vs. Ester Derivatives

A key structural analog is Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate (CAS: 1030575-22-4), which replaces the acetic acid with a methyl ester. This substitution reduces polarity, as evidenced by its higher predicted boiling point (306.9±34.0 °C ) compared to the parent acid. The ester derivative’s molecular weight (210.19 g/mol ) is slightly higher, and its reduced acidity (predicted pKa = 2.80) may enhance membrane permeability in biological systems .

Table 1: Comparison of Carboxylic Acid and Ester Derivatives

Property Target Compound Methyl Ester Analog
Molecular Formula C₈H₈N₄O₃ C₈H₁₀N₄O₃
Molecular Weight (g/mol) 208.18 210.19
Functional Group Acetic Acid Methyl Ester
Predicted Boiling Point (°C) Not reported 306.9±34.0
pKa ~3.5 (estimated for COOH) 2.80±0.40

Positional Isomerism: Substituent Placement

7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exemplifies positional isomerism, with a phenyl group at position 5 and a carboxylic acid at position 2. The phenyl group introduces aromatic interactions, while the shifted carboxylic acid may influence hydrogen-bonding patterns .

Ring Saturation: Dihydro vs. Tetrahydro Derivatives

The target compound’s 4,7-dihydro configuration contrasts with tetrahydro triazolo[1,5-a]pyrimidines (e.g., ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate). However, it may reduce thermal stability compared to the partially unsaturated core of the target compound .

Functional Group Impact on Bioactivity

Compounds like 2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () highlight the role of substituents in bioactivity. The carboxamide and benzylthio groups in these analogs confer antibacterial properties against Enterococcus, suggesting that the acetic acid group in the target compound could be modified to optimize pharmacokinetics or target affinity .

Biological Activity

The compound (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid , with CAS No. 842954-97-6, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including antimicrobial and anticancer properties, while presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8H8N4O3C_8H_8N_4O_3, with a molecular weight of 194.15 g/mol. The structural features of the compound suggest potential interactions with biological targets due to the presence of the triazole and pyrimidine moieties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. A study on related triazolo derivatives demonstrated significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Triazolo Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus15
Compound CP. aeruginosa12

Anticancer Activity

The anticancer potential of This compound has been explored in various studies. Notably, a derivative of this compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-719.4 ± 0.22
HeLa14.5 ± 0.30
A54925.0 ± 1.00

The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy of compounds related to This compound in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A clinical trial investigated the effects of a triazole derivative on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 45% of participants after six weeks of treatment.
  • Case Study on Antimicrobial Resistance :
    • A study focused on the use of triazole compounds against antibiotic-resistant bacterial strains showed that these compounds could restore sensitivity to conventional antibiotics.

Q & A

Q. What are the optimal synthetic routes for (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid, and how can reaction yields be improved?

Synthesis of triazolopyrimidine derivatives typically involves condensation reactions between amino-triazoles and cyanoacetic esters. For example, ammonium acetate can act as a catalyst in ethanol under reflux conditions to improve yields (up to 85% reported for analogous compounds) . Key parameters include:

  • Solvent selection : Ethanol or dioxane for solubility and stability.
  • Reaction time : 12–24 hours under reflux.
  • Additives : Catalytic ammonium acetate enhances cyclization efficiency .

Q. What analytical techniques are most reliable for structural characterization of this compound?

Structural confirmation requires multi-technique approaches:

  • X-ray crystallography : Resolves bond angles and heterocyclic ring conformations (e.g., triazolo-pyrimidine fused rings) .
  • NMR spectroscopy : 1H^1H NMR identifies protons on the methyl (δ 2.1–2.3 ppm) and acetic acid side chain (δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 284.27 for C14_{14}H12_{12}N4_4O3_3) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the 7-oxo group .
  • Light sensitivity : Protect from UV exposure to avoid degradation of the triazolo-pyrimidine core .
  • pH : Stable in neutral buffers; avoid strongly acidic/basic conditions to prevent hydrolysis of the acetic acid moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of this compound?

Key structural modifications to enhance bioactivity include:

  • Side-chain substitution : Replacing the methyl group with halogenated or aryl groups improves binding to target enzymes (e.g., kinases) .
  • Heterocyclic fusion : Adding substituents to the pyrimidine ring (e.g., phenyl at position 2) increases metabolic stability .
  • Docking studies : Molecular dynamics simulations predict interactions with ATP-binding pockets, guiding rational design .

Q. How should researchers address contradictions in reported biological activity data for triazolopyrimidine derivatives?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Dose-response validation : Replicate IC50_{50} measurements across multiple labs to confirm potency ranges .
  • Metabolic profiling : Compare hepatic clearance rates in vitro (e.g., human microsomes) to contextualize in vivo efficacy .

Q. What in vitro and in vivo models are most appropriate for evaluating its anti-inflammatory potential?

  • In vitro : LPS-induced TNF-α suppression in RAW264.7 macrophages (IC50_{50} < 10 µM suggests potency) .
  • In vivo : Murine collagen-induced arthritis models, with pharmacokinetic monitoring of plasma half-life (~2–4 hours) and tissue distribution .
  • Biomarkers : Measure IL-6 and COX-2 levels to correlate efficacy with mechanistic pathways .

Q. What computational methods predict its pharmacokinetic properties and toxicity?

  • ADMET prediction : Tools like SwissADME estimate LogP (~1.5–2.0) and blood-brain barrier permeability (low) .
  • CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
  • Toxicogenomics : RNA-seq analysis of hepatocytes identifies genes affected by chronic exposure (e.g., Nrf2 pathways) .

Q. How can HPLC-MS methods be optimized for quantifying this compound in biological matrices?

  • Column : C18 reverse-phase (2.6 µm particle size) for peak sharpness .
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 0.3 mL/min flow rate .
  • Detection : ESI+ mode with MRM transitions (e.g., m/z 284 → 154 for quantification) .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • Metabolite identification : LC-HRMS detects reactive intermediates (e.g., glutathione adducts) .
  • Prodrug design : Mask the acetic acid group as an ethyl ester to reduce renal toxicity .
  • Acute toxicity testing : OECD Guideline 423 protocols in rodents (LD50_{50} > 500 mg/kg suggests safety) .

Q. How does crystallographic data inform formulation strategies for improved bioavailability?

  • Polymorph screening : Identify stable crystalline forms with high solubility (e.g., Form I vs. Form II) .
  • Co-crystallization : Use succinic acid as a coformer to enhance dissolution rates .
  • Nanoparticle encapsulation : PLGA-based carriers improve oral absorption by 3–5 fold in rat models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.